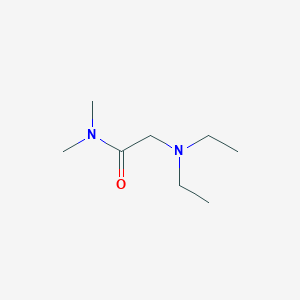
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide is an organic compound with the molecular formula C8H18N2O. It is a derivative of glycine, featuring both ethyl and methyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~2~-Diethyl-N,N-dimethylglycinamide typically involves the alkylation of glycine derivatives. One common method is the Eschweiler-Clarke reaction, where glycine is treated with formaldehyde and formic acid, leading to the formation of dimethylglycine. Subsequent alkylation with ethyl halides results in the desired compound.
Industrial Production Methods: In industrial settings, the production of N2,N~2~-Diethyl-N,N-dimethylglycinamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: N2,N~2~-Diethyl-N,N-dimethylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
N~2~,N~2~-Diethyl-N,N-dimethylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the synthesis of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N~2~-Diethyl-N,N-dimethylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Dimethylglycine: A simpler derivative of glycine with only methyl groups attached.
N,N’-Dimethylethylenediamine: Features two methyl groups on the nitrogen atoms but lacks the ethyl groups.
N,N-Diethylglycine: Contains ethyl groups but lacks the additional methyl groups.
Uniqueness: N2,N~2~-Diethyl-N,N-dimethylglycinamide is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various applications.
Properties
CAS No. |
44978-98-5 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(diethylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-5-10(6-2)7-8(11)9(3)4/h5-7H2,1-4H3 |
InChI Key |
OGPLFFJIALCWBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
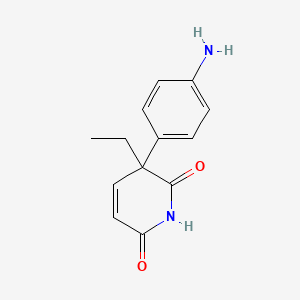
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
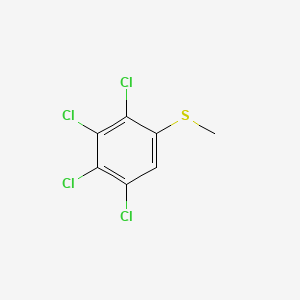
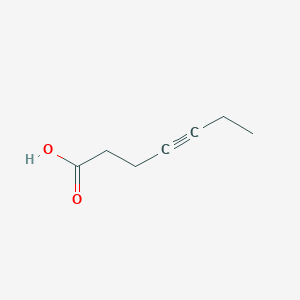
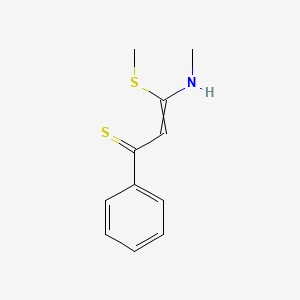
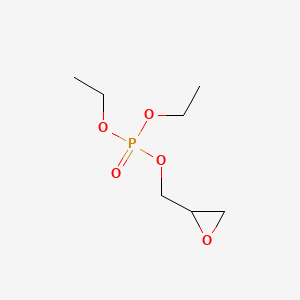
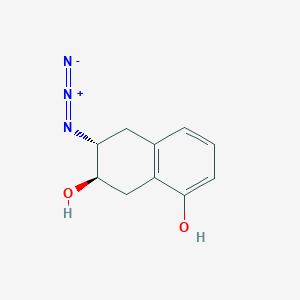
![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
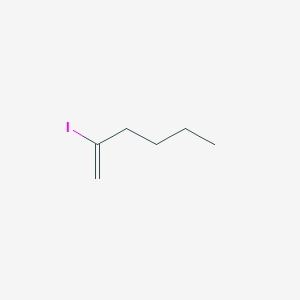
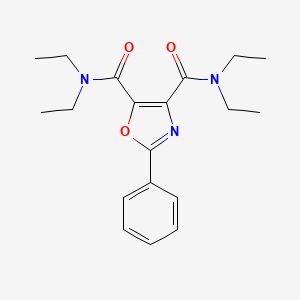
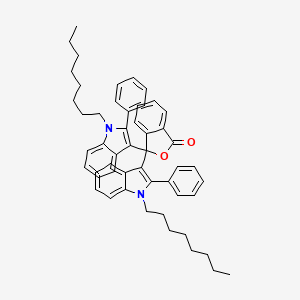
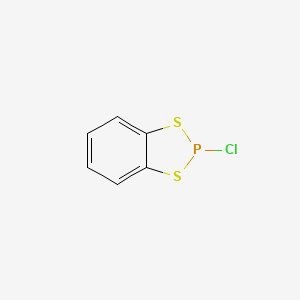
![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
